Aminooxy-amido-PEG4-propargyl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

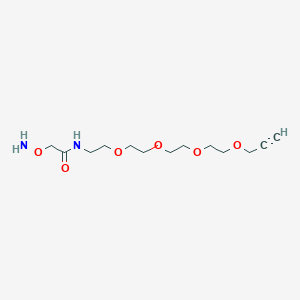

2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURZUINFBYFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-amido-PEG4-propargyl: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-amido-PEG4-propargyl is a versatile, heterobifunctional crosslinker that is playing an increasingly pivotal role in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group, a propargyl group, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a powerful tool for the precise and stable linkage of biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a non-cleavable linker designed for chemoselective ligations.[1][2] The aminooxy functionality allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[3] Simultaneously, the terminal propargyl group enables covalent attachment to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][4] The integrated PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, reduces steric hindrance, and minimizes immunogenicity.[5][6]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C13H24N2O6 | [7] |

| Molecular Weight | 304.34 g/mol | [7] |

| CAS Number | 2253965-03-4 | [2][7] |

| Purity | >96% | [7] |

| Appearance | (Not specified in search results) | |

| Solubility | Highly soluble in aqueous environments and many organic solvents. | [7][8] |

| Storage | Store at -20°C for up to one month or at -80°C for up to six months. | [2] |

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it an ideal reagent for the construction of complex biomolecular architectures, most notably in the development of ADCs and PROTACs.

-

Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, where it connects a monoclonal antibody to a cytotoxic payload.[2][4] The aminooxy group can be used to conjugate the linker to an antibody at a specific site, often an engineered aldehyde group on the glycan portion of the antibody, ensuring a homogenous drug-to-antibody ratio (DAR).[6] The propargyl end can then be "clicked" onto an azide-modified cytotoxic drug.

-

Proteolysis-Targeting Chimeras (PROTACs): this compound also serves as a PEG-based linker for the synthesis of PROTACs.[9] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The flexibility and hydrophilicity of the PEG4 spacer are critical for optimizing the spatial orientation and efficacy of the PROTAC.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the conjugation of the aminooxy group of the linker to a biomolecule containing an aldehyde functionality.

Materials:

-

Aldehyde-containing biomolecule (e.g., oxidized antibody)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Aniline (B41778) (optional, as a catalyst)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to create a stock solution (e.g., 10-100 mM).

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific application.

-

If using a catalyst, aniline can be added to a final concentration of 10-100 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

-

-

Purification:

-

Remove excess linker and byproducts by a suitable purification method such as size-exclusion chromatography or dialysis.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker (already conjugated to a biomolecule as per Protocol 1) and an azide-containing molecule.

Materials:

-

Propargyl-functionalized biomolecule

-

Azide-containing molecule (e.g., cytotoxic drug, fluorescent probe)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 50 mM in water or DMSO).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Dissolve the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer.

-

-

Conjugation Reaction:

-

In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

Add the azide-containing molecule to the solution of the propargyl-functionalized biomolecule. A molar ratio of 1:3 (biomolecule:azide molecule) is a common starting point.

-

Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

-

Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Aminooxy-amido-PEG4-propargyl: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications. Detailed experimental protocols for its use in bioconjugation are provided, along with diagrams illustrating its role in the modulation of key signaling pathways.

Introduction

The precise and stable linkage of different molecular entities is a cornerstone of modern drug development and chemical biology. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in this regard. This compound is a prime example, featuring an aminooxy group for reaction with carbonyls (aldehydes and ketones) and a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the conjugated molecules. This guide will delve into the technical details of this versatile linker.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by its three key components: the aminooxy group (H₂N-O-), the amide-linked PEG4 spacer, and the terminal propargyl group (HC≡C-CH₂-).

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₆ |

| Molecular Weight | 304.34 g/mol [1][2] |

| CAS Number | 2253965-03-4[1][2] |

| Appearance | Colorless to light yellow viscous liquid |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, and DMF |

| SMILES | NOCC(=O)NCCOCCOCCOCCOCC#C[1] |

Stability and Storage: Aminooxy compounds can be sensitive and are best used fresh. For longer-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1] It is also advised to store the compound under an inert atmosphere to minimize oxidation.

Core Applications in Bioconjugation

The bifunctional nature of this compound allows for a two-step, orthogonal conjugation strategy. This is particularly advantageous in the synthesis of complex biomolecules like ADCs, where a cytotoxic drug is linked to a monoclonal antibody.

Oxime Bond Formation

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[3][4] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules like proteins. Aldehyde or ketone functionalities can be introduced into antibodies through various methods, including the oxidation of carbohydrate moieties in the Fc region or through the genetic incorporation of unnatural amino acids.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group is the alkyne component of the highly efficient and specific CuAAC reaction.[5] In the presence of a copper(I) catalyst, it readily reacts with an azide-functionalized molecule to form a stable triazole ring. This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, and proceeds with high yield under mild conditions.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be used in the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol 1: Conjugation to an Aldehyde-Modified Antibody via Oxime Ligation

This protocol describes the first step of the conjugation, where the aminooxy group of the linker reacts with an aldehyde group on a modified antibody.

Materials:

-

Aldehyde-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0-7.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

-

Size-Exclusion Chromatography (SEC) column for purification

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Ensure the aldehyde-modified mAb is in the appropriate reaction buffer at a known concentration (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-modified mAb solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. Alternatively, for sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

-

-

Purification:

-

Remove the excess, unreacted linker and other small molecules by SEC using an appropriate column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Monitor the protein elution using UV absorbance at 280 nm.

-

-

Characterization:

-

Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).

-

Protocol 2: "Click" Reaction with an Azide-Modified Drug

This protocol outlines the second step, where the propargyl-functionalized antibody from Protocol 1 is reacted with an azide-modified cytotoxic drug.

Materials:

-

Propargyl-modified mAb from Protocol 1

-

Azide-modified cytotoxic drug

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

SEC column for purification

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-modified drug in DMSO (e.g., 10 mM).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

-

-

Conjugation Reaction:

-

In a reaction vessel, add the propargyl-modified mAb.

-

Add the azide-modified drug to the mAb solution. A 2- to 5-fold molar excess of the drug over the linker is typically used.

-

Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and other reagents.

-

-

Characterization:

-

Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC, SEC, and MS.

-

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the biological context in which molecules synthesized with this compound operate.

Experimental Workflow for ADC Synthesis

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Modulation by an ADC

This diagram illustrates how an ADC targeting the HER2 receptor, such as Trastuzumab Emtansine (T-DM1), can modulate the PI3K/AKT/mTOR signaling pathway.[6][7]

Caption: Mechanism of action of a HER2-targeted ADC on the PI3K/AKT/mTOR pathway.

PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using linkers like this compound to connect a target-binding ligand and an E3 ligase ligand. This example shows the targeting of the Androgen Receptor (AR).[8][9]

Caption: General mechanism of PROTAC-mediated degradation of a target protein.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, favorable physicochemical properties, and orthogonal reactive ends enable the precise and efficient construction of complex bioconjugates. The ability to perform sequential oxime ligation and copper-catalyzed click chemistry provides a robust strategy for the synthesis of next-generation therapeutics like ADCs and PROTACs. The experimental protocols and diagrams provided in this guide offer a solid foundation for the successful application of this powerful chemical tool in advancing biomedical research.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 8. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 9. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Aminooxy-amido-PEG4-propargyl (CAS: 2253965-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery systems. Its unique structure, featuring a terminal aminooxy group and a propargyl group connected by a polyethylene (B3416737) glycol (PEG) spacer, enables the sequential and orthogonal conjugation of two different molecules. This capability is particularly valuable in the construction of complex therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, key applications, and detailed experimental protocols for its use in bioconjugation.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2253965-03-4 | [1][2] |

| Molecular Formula | C13H24N2O6 | [3][4] |

| Molecular Weight | 304.34 g/mol | [3][4] |

| Purity | Typically >95% | [3] |

| Appearance | Solid or oil | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage Conditions | Store at -20°C for long-term stability | [2] |

Key Applications and Signaling Pathways

This compound is primarily utilized as a linker in the synthesis of ADCs and PROTACs, facilitating the targeted delivery of therapeutic payloads.

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody selectively targets a tumor-associated antigen, delivering the potent drug directly to cancer cells. The aminooxy group allows for site-specific conjugation to an antibody, often through an engineered aldehyde or ketone group on the antibody's glycan residues. The propargyl group can then be used to attach the cytotoxic payload via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[4]

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the central linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Below is a diagram illustrating the general workflow for ADC synthesis using a bifunctional linker like this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

Detailed methodologies for the two primary conjugation reactions involving this compound are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Oxime Ligation of this compound to an Aldehyde- or Ketone-Containing Protein

This protocol describes the conjugation of the aminooxy group of the linker to a protein (e.g., an antibody) that has been modified to contain an aldehyde or ketone group.

Materials:

-

Aldehyde/Ketone-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.4)

-

This compound (CAS: 2253965-03-4)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Aniline (B41778) (optional, as a catalyst)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

-

Desalting columns for purification

Procedure:

-

Protein Preparation: Prepare the aldehyde/ketone-modified protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Linker Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: a. Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. b. If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution. c. Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration to minimize protein degradation.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography or using desalting columns according to the manufacturer's instructions.

-

Characterization: Characterize the protein-linker conjugate using techniques such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and UV-Vis spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl group of the linker (already conjugated to a protein or as a standalone molecule) and an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye).

Materials:

-

Propargyl-containing molecule (e.g., the product from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS or other suitable biological buffer, pH 7.4

-

Desalting columns for purification

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the propargyl-containing molecule in the Reaction Buffer. b. Prepare a stock solution of the azide-containing molecule in DMSO or another suitable solvent. c. Prepare fresh stock solutions of 100 mM CuSO4 in water, 500 mM sodium ascorbate in water, and 500 mM THPTA in water.

-

Reaction Mixture Assembly: a. In a microcentrifuge tube, combine the propargyl-containing molecule and the azide-containing molecule (typically at a 1:1.5 to 1:5 molar ratio of alkyne to azide). b. Add THPTA to the reaction mixture to a final concentration of 1-5 mM. c. Add CuSO4 to the reaction mixture to a final concentration of 0.2-1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

-

Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or other suitable protein purification methods to remove the copper catalyst, excess reagents, and byproducts.

-

Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and other relevant assays to confirm successful conjugation and determine the final concentration and purity.

Below is a diagram illustrating the logical relationship of the key reaction steps.

Caption: Logical flow of bioconjugation using the bifunctional linker.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex bioconjugates. Its bifunctional nature allows for a controlled and stepwise approach to linking different molecular entities, which is essential for the development of next-generation targeted therapeutics and diagnostics. The protocols provided in this guide offer a starting point for researchers to utilize this linker in their work, with the understanding that optimization is key to achieving the desired outcomes for each specific application.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Aminooxy-amido-PEG4-propargyl as a Heterobifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aminooxy-amido-PEG4-propargyl, a key heterobifunctional linker utilized in the advanced synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.

Core Properties of this compound

This compound is a non-cleavable linker composed of a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces immunogenicity.[1] It possesses two distinct terminal functional groups: an aminooxy group and a propargyl (alkyne) group, enabling sequential and specific conjugation reactions.

The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 304.34 g/mol | [2][3] |

| Molecular Formula | C₁₃H₂₄N₂O₆ | [2][3] |

| CAS Number | 2253965-03-4 | [3][4][5] |

| Purity | >96% | [2] |

Applications in Drug Development

The dual functionality of this compound makes it a versatile tool in the development of targeted therapeutics.

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach a cytotoxic payload to a monoclonal antibody.[4] The aminooxy group can be reacted with a carbonyl group (aldehyde or ketone) on the payload molecule, while the terminal alkyne is used for subsequent attachment to an azide-modified antibody via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[6][][8]

-

PROTACs: In the synthesis of PROTACs, this linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[9] The defined length and hydrophilicity of the PEG4 spacer are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for inducing protein degradation.[9][10]

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving this compound. These are generalized protocols and may require optimization for specific molecules.

Protocol 1: Oxime Ligation via Aminooxy Group

This protocol describes the conjugation of the aminooxy group of the linker to a molecule containing an aldehyde or ketone.

Materials:

-

Molecule with a carbonyl group (aldehyde or ketone)

-

This compound

-

Anhydrous solvent (e.g., DMSO)

-

Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, or PBS, pH 6.5-7.5)[11]

-

Aniline (B41778) (optional catalyst)[11]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous solvent like DMSO.[11]

-

Reaction Setup: Dissolve the carbonyl-containing molecule in the coupling buffer.

-

Initiation of Reaction: Add the this compound stock solution to the solution of the carbonyl-containing molecule. A typical molar ratio is 1.5 to 5 equivalents of the aminooxy-linker to the carbonyl molecule.

-

Catalysis (Optional): To accelerate the reaction, aniline can be added as a catalyst.[11]

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS.

-

Purification: The resulting conjugate can be purified using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography) to remove unreacted linker and starting material.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the propargyl group of the linker-payload conjugate and an azide-modified molecule (e.g., an antibody).

Materials:

-

Alkyne-functionalized molecule (e.g., Payload-Linker conjugate from Protocol 1)

-

Azide-functionalized molecule (e.g., azide-modified antibody)

-

Copper(II) sulfate (B86663) (CuSO₄)[12]

-

Sodium ascorbate[12]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[12]

-

Reaction Buffer (e.g., PBS)

-

Solvent for dissolving hydrophobic components (e.g., DMSO or DMF)[12]

Procedure:

-

Preparation of Stock Solutions: [12]

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of THPTA in water.

-

Prepare a 100 mM solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

Dissolve the alkyne- and azide-functionalized molecules in the appropriate buffer or solvent.

-

-

Formation of Catalyst Complex: Mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I) complex.[12]

-

Conjugation Reaction: [12]

-

In a reaction vessel, combine the azide-modified molecule with the alkyne-functionalized molecule (a typical molar excess of the alkyne component is used).

-

Add the pre-formed Cu(I)/THPTA complex to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[12]

-

Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove excess reagents and byproducts.[12]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical steps in utilizing this compound for bioconjugation.

References

- 1. adcreview.com [adcreview.com]

- 2. precisepeg.com [precisepeg.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. glpbio.com [glpbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

A Technical Guide to Aminooxy-amido-PEG4-propargyl: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminooxy-amido-PEG4-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. This document outlines its chemical properties, solubility characteristics, and detailed protocols for its application in advanced biochemical techniques.

Core Properties and Solubility

This compound is a versatile chemical tool featuring two distinct reactive groups: an aminooxy group and a terminal alkyne (propargyl group), separated by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure enables the sequential and specific conjugation of two different molecules. The aminooxy functionality readily reacts with aldehyde or ketone groups to form a stable oxime linkage, a common strategy for linking to oxidized antibodies or other carbonyl-containing biomolecules.[1][2] The propargyl group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific attachment of azide-modified molecules.[3]

The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be advantageous for biological applications.

Solubility Data

While precise quantitative solubility values (e.g., mg/mL) for this compound are not extensively published, qualitative data from various suppliers and analogous compounds provide strong guidance for its dissolution in common laboratory solvents. The general consensus is that this PEGylated linker exhibits good solubility in polar organic solvents and can be soluble in aqueous solutions, although this may require specific conditions.

For practical applications, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). To enhance solubility, especially in aqueous buffers, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[4] When preparing in vivo formulations, a common method involves dissolving the compound first in DMSO, followed by the addition of co-solvents such as PEG300 and Tween 80, and finally, an aqueous solution.[4]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[5][6][7] |

| Water | Potentially Soluble | The hydrophilic PEG spacer suggests aqueous solubility. Solubility of related compounds like Propargyl-PEG4-amine and Aminooxy-PEG4-acid in water has been noted.[5][6][7] May require heating and/or sonication to fully dissolve. |

| Dichloromethane (DCM) | Soluble | Indicated for similar propargyl-PEG compounds.[6][7] |

Key Applications in Bioconjugation

The unique bifunctional nature of this compound makes it a valuable reagent for a variety of bioconjugation applications, most notably in the construction of ADCs and the development of PROTACs (Proteolysis Targeting Chimeras).

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this linker facilitates the site-specific conjugation of a cytotoxic payload to an antibody. A common workflow involves the oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups. The aminooxy group of the linker then selectively reacts with these aldehydes to form a stable oxime bond. Subsequently, an azide-modified cytotoxic drug can be attached to the propargyl end of the linker via CuAAC click chemistry. This site-specific conjugation method leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is often correlated with an improved therapeutic window.

PROTAC Development

This compound also serves as a PEG-based linker in the synthesis of PROTACs.[3] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bifunctional nature of the linker allows for the connection of a target protein-binding ligand and an E3 ligase-binding ligand.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate.

Protocol 1: Site-Specific Antibody-Drug Conjugation via Oxime Ligation and Click Chemistry

This protocol is divided into three main stages:

-

Antibody Preparation: Generation of aldehyde groups on the antibody.

-

Conjugation: Sequential reaction with this compound and an azide-modified payload.

-

Purification: Isolation of the final ADC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (B1199274) (NaIO₄)

-

Ethylene (B1197577) glycol

-

This compound

-

Azide-modified cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS)

Procedure:

Stage 1: Antibody Oxidation

-

Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in an appropriate reaction buffer.

-

Prepare a fresh stock solution of sodium periodate in deionized water.

-

Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each antibody.

-

Incubate the reaction in the dark at 4°C for 1-2 hours.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.

-

Incubate for 15-30 minutes at room temperature.

-

Remove excess reagents by buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.

Stage 2: Two-Step Conjugation

-

Step A: Oxime Ligation

-

Prepare a stock solution of this compound in DMSO.

-

Add the linker solution to the oxidized antibody solution. A 10- to 50-fold molar excess of the linker over the antibody is a typical starting point for optimization.

-

Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

-

Remove the excess linker via buffer exchange as described in Stage 1, Step 7.

-

-

Step B: Click Chemistry (CuAAC)

-

Prepare stock solutions of the azide-modified payload, copper(II) sulfate, the reducing agent, and the copper ligand.

-

To the antibody-linker conjugate solution, add the azide-modified payload (typically a 5- to 20-fold molar excess).

-

In a separate tube, pre-mix the copper(II) sulfate and the ligand.

-

Add the copper/ligand complex to the antibody/payload mixture.

-

Initiate the reaction by adding the freshly prepared reducing agent.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Stage 3: ADC Purification

-

Purify the resulting ADC from excess payload, catalyst, and other reagents using a suitable method such as size-exclusion chromatography (SEC).

-

Collect the fractions corresponding to the purified ADC.

-

Perform buffer exchange into a formulation buffer suitable for storage and downstream applications.

-

Characterize the final ADC for parameters such as concentration, aggregation, and drug-to-antibody ratio (DAR).

Visualized Workflows and Reactions

To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.

Caption: Workflow for site-specific ADC synthesis.

References

- 1. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 2. Aminooxy-PEG3-propargyl, 1807537-27-4 | BroadPharm [broadpharm.com]

- 3. Aminooxy-PEG4-propargyl - MedChem Express [bioscience.co.uk]

- 4. glpbio.com [glpbio.com]

- 5. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]

- 6. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]

- 7. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Application of Aminooxy-amido-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characteristics, and applications of Aminooxy-amido-PEG4-propargyl, a heterobifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a non-cleavable, 4-unit polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker in bioconjugation chemistry. Its unique structure, featuring a terminal aminooxy group and a propargyl group, allows for specific and efficient covalent bond formation with biomolecules. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often employed for site-specific antibody conjugation. The propargyl group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest, such as a cytotoxic drug or an E3 ligase ligand.

The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it an invaluable tool in the design of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2253965-03-4 | [1][2] |

| Molecular Formula | C13H24N2O6 | [2] |

| Molecular Weight | 304.34 g/mol | [2] |

| Purity | >96% | [2] |

| Appearance | Varies (typically a solid or oil) | |

| Solubility | Soluble in DMSO, DMF, and water |

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the reviewed literature, a generalized synthetic route can be proposed based on established methods for the preparation of heterobifunctional PEG linkers. The synthesis would likely involve a multi-step process starting from a commercially available PEG4 derivative.

A plausible synthetic workflow is outlined below. This represents a general strategy and would require optimization of reaction conditions and purification methods.

General Experimental Protocol (Representative)

Step 1: Propargylation of HO-PEG4-NHBoc To a solution of Boc-amido-PEG4-alcohol in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added at 0 °C. The mixture is stirred for a short period to allow for the formation of the alkoxide. Propargyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stir overnight. The reaction is quenched with water, and the product, Propargyl-PEG4-NHBoc, is extracted with an organic solvent and purified by column chromatography.

Step 2: Boc Deprotection The purified Propargyl-PEG4-NHBoc is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess TFA are removed under reduced pressure to yield Propargyl-PEG4-amine.

Step 3: Amidation with Boc-aminooxyacetic acid Propargyl-PEG4-amine is dissolved in an anhydrous aprotic solvent (e.g., DMF) along with Boc-aminooxyacetic acid. A coupling agent (e.g., HATU, HOBt, and a base like DIPEA) is added, and the reaction mixture is stirred at room temperature overnight. The product, Boc-aminooxy-amido-PEG4-propargyl, is then worked up by aqueous extraction and purified by column chromatography.

Step 4: Final Boc Deprotection The purified Boc-aminooxy-amido-PEG4-propargyl is subjected to a final Boc deprotection step using TFA in DCM as described in Step 2. After removal of the solvent and excess acid, the final product, this compound, is obtained.

Applications in Drug Development

This compound is a key enabling technology in the development of targeted therapies, primarily in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the aminooxy group of the linker allows for site-specific conjugation to an antibody. This is typically achieved by oxidizing the carbohydrate moieties on the antibody's Fc region to generate aldehyde groups. The aminooxy linker then reacts with these aldehydes to form a stable oxime bond, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[3][4] The propargyl end of the linker is then used to attach a cytotoxic payload via a "click" reaction with an azide-modified drug.

Experimental Protocol: Site-Specific Antibody Conjugation [3]

-

Antibody Oxidation: The antibody is treated with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), to selectively oxidize the vicinal diols of the carbohydrate chains in the Fc region to aldehydes.

-

Oxime Ligation: The oxidized antibody is then reacted with an excess of this compound. The aminooxy group of the linker forms a stable oxime bond with the newly generated aldehyde groups on the antibody.

-

Purification: The antibody-linker conjugate is purified to remove excess linker and other reagents, typically using size-exclusion chromatography (SEC).

-

Click Reaction: The purified antibody-linker conjugate is then reacted with an azide-functionalized cytotoxic payload in the presence of a copper(I) catalyst to form the final ADC.

-

Final Purification: The ADC is purified to remove any unreacted payload and catalyst.

Quantitative Data for a Representative ADC

The following table summarizes typical quantitative data for an ADC constructed using a site-specific aminooxy-PEG4 linker.

| Parameter | Typical Value | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | [3] |

| Conjugation Efficiency | >90% | [3] |

| In vitro Cytotoxicity (IC50) | Nanomolar range | [3] |

| Plasma Stability | High | [5] |

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the central linker connecting the target protein ligand (warhead) and the E3 ligase ligand.

The synthesis of a PROTAC using this linker typically involves a modular approach where the warhead and the E3 ligase ligand are functionalized with complementary reactive handles (e.g., one with an azide (B81097) and the other with an aldehyde/ketone). The linker is then sequentially conjugated to both ligands.

Experimental Protocol: PROTAC Synthesis (General) [6]

-

Functionalization of Ligands: The target protein ligand is modified to contain an azide group, and the E3 ligase ligand is modified to contain an aldehyde or ketone.

-

First Conjugation (Click Reaction): The azide-functionalized warhead is reacted with this compound via a copper(I)-catalyzed click reaction. The product is purified to yield the warhead-linker intermediate.

-

Second Conjugation (Oxime Ligation): The warhead-linker intermediate is then reacted with the aldehyde/ketone-functionalized E3 ligase ligand to form the final PROTAC molecule through a stable oxime bond.

-

Purification: The final PROTAC is purified using methods such as preparative HPLC.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the construction of complex bioconjugates. Its well-defined structure and dual reactivity enable the precise and efficient synthesis of homogeneous ADCs and modular PROTACs. The incorporation of a PEG4 spacer further enhances the desirable pharmaceutical properties of these next-generation therapeutics. This guide provides a foundational understanding of its synthesis and application, empowering researchers and drug developers to leverage this powerful tool in their pursuit of novel and effective therapies.

References

Aminooxy-amido-PEG4-propargyl: A Technical Overview for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-amido-PEG4-propargyl is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that is increasingly utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal aminooxy group and a propargyl group, enables the precise and stable ligation of molecules through distinct chemical reactions. This technical guide provides a comprehensive overview of its product specifications, applications, and a conceptual framework for its use in experimental workflows.

Core Product Specifications

The following table summarizes the key quantitative data for this compound, providing a clear reference for its chemical and physical properties.

| Property | Value | References |

| CAS Number | 2253965-03-4 | [1][2][3] |

| Molecular Formula | C13H24N2O6 | [1][3] |

| Molecular Weight | 304.34 g/mol | [1][3] |

| Purity | >96% | [1] |

| SMILES | NOCC(=O)NCCOCCOCCOCCOCC#C | [1][3] |

| Appearance | (Not explicitly stated in provided results) | |

| Solubility | Soluble in water, DMSO, DCM, DMF | [4] |

| Storage Conditions | Store at -20°C | [3][5] |

| Shelf Life | 3 years (when stored properly) | [3] |

Key Applications in Bioconjugation

This compound serves as a versatile tool for researchers, primarily in the construction of complex biomolecular architectures. Its bifunctional nature allows for a two-step, orthogonal conjugation strategy.

The aminooxy group readily reacts with aldehyde or ketone moieties to form a stable oxime linkage. This reaction is highly specific and proceeds efficiently under mild aqueous conditions, making it ideal for the modification of biomolecules such as proteins, glycoproteins, and antibodies that have been engineered or chemically modified to present a carbonyl group.

The propargyl group , a terminal alkyne, is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring with an azide-functionalized molecule. The high efficiency, specificity, and biocompatibility of the CuAAC reaction have made it a cornerstone of modern bioconjugation techniques.

This dual reactivity makes this compound a valuable linker for:

-

Antibody-Drug Conjugate (ADC) Synthesis: It can be used as a non-cleavable linker to attach cytotoxic payloads to antibodies, leveraging the specificity of the antibody to deliver the drug to target cells.[2][3][6][7]

-

PROTAC Development: As a PEG-based linker, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins for degradation.[8]

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

-

Fluorescent Labeling and Imaging: Attachment of fluorescent dyes or imaging agents to biomolecules for visualization and tracking.

Conceptual Experimental Workflow

While specific, detailed experimental protocols are often application-dependent and proprietary, the following diagram illustrates the general workflow for utilizing this compound in a two-step bioconjugation process.

Caption: A diagram illustrating the two-step conjugation strategy using this compound.

General Experimental Considerations

Oxime Ligation:

-

pH: The reaction is typically carried out in a slightly acidic buffer (pH 4.5-5.5) to catalyze the formation of the oxime bond.

-

Stoichiometry: A molar excess of the this compound linker is often used to ensure complete reaction with the biomolecule.

-

Purification: After the reaction, excess linker and byproducts are removed, commonly through size-exclusion chromatography (SEC) or dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Catalyst: A copper(I) source is required. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

-

Ligand: A copper-chelating ligand, such as TBTA or THPTA, is typically included to stabilize the copper(I) catalyst and improve reaction efficiency, particularly in aqueous media.

-

Inert Atmosphere: To prevent the oxidation of the copper(I) catalyst, the reaction may be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: The final bioconjugate is purified to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved using methods such as SEC, affinity chromatography, or dialysis.

Handling and Storage:

-

The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

For long-term storage, it is recommended to keep the product at -20°C in a tightly sealed container.[3][5] Stock solutions should be prepared and stored according to the manufacturer's recommendations, often at -20°C or -80°C for extended stability.[2][9]

This technical guide provides a foundational understanding of this compound for its application in advanced bioconjugation. For specific experimental protocols, researchers should refer to relevant publications in their field of interest and consult the manufacturer's documentation for the specific lot of the reagent.

References

- 1. precisepeg.com [precisepeg.com]

- 2. glpbio.com [glpbio.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aminooxy-PEG4-propargyl - MedChem Express [bioscience.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

understanding PEG linkers in bioconjugation

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

Poly(ethylene glycol), or PEG, is a synthetic, water-soluble, biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1][2] The process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or antibody fragment, is known as PEGylation.[3][4] This bioconjugation strategy has become a cornerstone in drug development, dramatically enhancing the therapeutic properties of biologics.[3][5] By increasing the hydrodynamic size of the molecule, PEGylation "masks" the therapeutic from the host's immune system, reduces renal clearance, and ultimately prolongs its circulation time in the bloodstream.[3]

The core benefits of using PEG linkers in bioconjugation are extensive and address many of the intrinsic challenges of biologic-based therapies.[6][7] These advantages include:

-

Prolonged Circulatory Half-Life: PEGylation significantly increases the size of the molecule, slowing its clearance from the body and allowing for less frequent dosing.[5][7][8]

-

Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield around the protein, reducing the likelihood of it being recognized and neutralized by the immune system.[3][6][7]

-

Enhanced Solubility and Stability: PEG linkers can improve the aqueous solubility of hydrophobic drugs and protect the biologic from enzymatic degradation, leading to a more stable and effective product.[6][7][9][10]

-

Improved Pharmacokinetics: The culmination of these effects leads to an optimized pharmacokinetic (PK) profile, with increased drug exposure and better distribution to target tissues.[11][12][]

Core Properties and Types of PEG Linkers

PEG linkers are not a monolithic entity; they are highly versatile tools that can be engineered with different architectures, lengths, and reactive functional groups to suit specific applications.[1][14]

Architectural Diversity

The overall structure of the PEG linker plays a critical role in the final properties of the conjugate.

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units. They are widely used in first-generation PEGylated drugs.[6]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This bulky, Y-shaped structure offers enhanced shielding of the protein surface compared to linear PEGs of the same molecular weight.[12][15]

-

Multi-Arm PEG Linkers: Featuring several reactive sites, these linkers are particularly valuable in the development of Antibody-Drug Conjugates (ADCs), as they allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[8][12][16]

Functional Groups and Reactivity

PEG linkers are defined by the reactive groups at their termini, which allow for covalent attachment to the target biomolecule. The choice of functional group depends on the available reactive sites on the target (e.g., lysine (B10760008) amines, cysteine thiols).

-

Homobifunctional Linkers: Possess the same reactive group at both ends, suitable for cross-linking identical molecules.[11]

-

Heterobifunctional Linkers: Feature two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules, such as an antibody and a cytotoxic drug payload.[11][17][18] This is the predominant type used in complex bioconjugates like ADCs.

Common reactive functional groups include:

-

NHS Esters (N-Hydroxysuccinimide): React efficiently with primary amines (e.g., lysine residues) to form stable amide bonds.[7][19]

-

Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[16][20]

-

Azides and Alkynes: Used in "Click Chemistry," these groups allow for highly specific and efficient bioorthogonal conjugation reactions.[10][19]

Cleavable vs. Non-Cleavable Linkers

In applications like ADCs, the linker's stability is critical.

-

Non-Cleavable Linkers: Form a highly stable bond. The drug payload is released only after the complete degradation of the antibody within the target cell.[11]

-

Cleavable Linkers: Are designed to be broken under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes in cancer cells), allowing for controlled release of the drug at the target site.[11][21]

Quantitative Impact of PEGylation on Pharmacokinetics

The primary motivation for PEGylation is to improve a drug's pharmacokinetic profile. This is best illustrated by comparing key PK parameters of a biologic before and after modification. The data below for Interferon-α and Granulocyte-Colony Stimulating Factor (G-CSF) highlight the dramatic improvements achieved.

| Parameter | Interferon-α2b | Peginterferon-α2b (12 kDa linear PEG) | Fold Change |

| Absorption Half-Life (t½) | ~2.3 hours[3][6] | ~4.6 hours[3][6] | ~2x |

| Elimination Half-Life (t½) | ~4-5 hours | ~40 hours[5] | ~10x |

| Apparent Clearance | Standard | ~1/10th of standard[5] | ~10x Decrease |

| Dosing Frequency | 3 times per week[5] | Once per week[5] | 3x Decrease |

| Table 1: Comparative Pharmacokinetic Data for Interferon-α2b vs. Peginterferon-α2b. |

| Parameter | Filgrastim (B1168352) (G-CSF) | Pegfilgrastim (20 kDa PEG) | Fold Change |

| Elimination Half-Life (t½) | ~3.5 hours[22] | 20-33 hours[11][22] | ~6-9x |

| Primary Clearance Route | Renal[12][23] | Neutrophil-mediated[12][22] | Changed Mechanism |

| Administration Schedule | Daily injections (10-14 days)[12] | Single injection per chemo cycle[12] | >10x Decrease |

| Table 2: Comparative Pharmacokinetic Data for Filgrastim vs. Pegfilgrastim. |

Visualizing PEGylation Workflows and Concepts

General Experimental Workflow

The process of creating a PEGylated bioconjugate follows a structured workflow, from initial preparation and reaction to final purification and characterization. This ensures the final product is pure, well-defined, and retains its biological activity.

Impact of Linker Properties on Bioconjugate Performance

The choice of PEG linker is a critical design parameter that directly influences the therapeutic performance of the final bioconjugate. Different properties of the linker can be tuned to achieve a desired outcome, illustrating a clear structure-function relationship.

Mechanism of Action for a PEGylated Antibody-Drug Conjugate (ADC)

PEG linkers are integral to many modern ADCs. They improve the ADC's overall properties and ensure the cytotoxic payload remains attached until it reaches the target cancer cell. The following diagram illustrates the general mechanism.

Experimental Protocols

Successful PEGylation requires careful planning and execution. The following protocols provide a detailed methodology for two common conjugation chemistries.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (lysine residues) on a model protein.

A. Materials Required

-

Protein to be PEGylated (e.g., IgG antibody)

-

Amine-reactive PEG linker (e.g., mPEG-NHS, Y-PEG-NHS)[24]

-

Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free).[7][24]

-

Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[7][18]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[17]

-

Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO for IgG).[7]

B. Procedure

-

Protein Preparation: If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer. This can be done via dialysis or using a desalting column. Adjust the final protein concentration to 2-10 mg/mL.[18][24]

-

PEG-NHS Ester Preparation: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][24] Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store this solution, as the NHS ester readily hydrolyzes.[7]

-

Calculate Reagent Volumes: Determine the amount of PEG-NHS ester needed. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point for optimization.[7][24] The volume of organic solvent added should not exceed 10% of the total reaction volume.[2]

-

Conjugation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-3 hours on ice or at 4°C.[7][18]

-

Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and the quenching agent by purifying the mixture using SEC or dialysis. The PEGylated protein will elute earlier than the smaller, unreacted PEG molecules in SEC.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide

This protocol describes the conjugation of a PEG-Maleimide to free sulfhydryl groups (cysteine residues).

A. Materials Required

-

Protein with available thiol groups. If none are available, disulfide bonds may need to be reduced.

-

Thiol-reactive PEG linker (e.g., mPEG-Maleimide)

-

Reaction Buffer: PBS, pH 7.0-7.5 (must be free of thiol-containing agents like DTT).[16][25]

-

(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).

-

Purification System: SEC column or dialysis cassettes.

B. Procedure

-

Protein Preparation: Dissolve the protein in the Reaction Buffer.

-

(Optional) Disulfide Reduction: If cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[20] Note: If using DTT, it must be removed via a desalting column before adding the PEG-Maleimide, as it will compete in the reaction.

-

PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide in the Reaction Buffer or an appropriate solvent immediately before use.[16]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[16][25]

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[16][25] The reaction should be carried out under an inert gas (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.[20]

-

Purification: Purify the PEGylated conjugate from unreacted PEG and other reagents using SEC or dialysis as described in the previous protocol.

Characterization of the Final Conjugate

After purification, the PEGylated product must be thoroughly characterized to confirm successful conjugation and purity.

-

SDS-PAGE: A simple way to visualize the result. Successful PEGylation will show a distinct increase in the molecular weight of the protein band compared to the unmodified protein.[17]

-

HPLC/SEC: High-Performance Liquid Chromatography, particularly Size Exclusion Chromatography, is used to assess the purity of the conjugate and detect any aggregation or remaining unreacted protein.

-

Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are essential for confirming the exact mass of the conjugate and determining the degree of PEGylation (i.e., how many PEG chains are attached to each protein).[1][9][14]

Conclusion

PEG linkers are indispensable tools in modern bioconjugation, offering a robust and versatile method to significantly improve the therapeutic properties of biologic drugs.[1][15] By enhancing stability, increasing solubility, extending circulatory half-life, and reducing immunogenicity, PEGylation has transformed the efficacy and safety profiles of numerous approved therapeutics.[5][9][24] A deep understanding of the different linker architectures, functional chemistries, and reaction protocols is essential for researchers and drug developers aiming to harness the full potential of this powerful technology to create next-generation biopharmaceuticals.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. confluore.com [confluore.com]

- 3. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics and pharmacokinetics of single doses of subcutaneous pegylated human G-CSF mutant (Ro 25-8315) in healthy volunteers: comparison with single and multiple daily doses of filgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 14. enovatia.com [enovatia.com]

- 15. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for Protein PEGylation [jenkemusa.com]

- 19. researchgate.net [researchgate.net]

- 20. biotium.com [biotium.com]

- 21. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. confluore.com [confluore.com]

Methodological & Application

Application Notes and Protocols for Aminooxy-amido-PEG4-propargyl in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Aminooxy-amido-PEG4-propargyl as a bifunctional linker in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step, site-specific conjugation strategy, enabling the creation of homogeneous and stable ADCs.

The this compound linker contains two key functional groups: an aminooxy group for conjugation to an antibody and a propargyl (alkyne) group for the attachment of a cytotoxic payload via click chemistry. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2] This methodology allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.[1][3]

Data Presentation

The following tables present representative quantitative data for ADCs developed using PEGylated linkers. While specific data for this compound is not extensively published, these values illustrate typical results obtained with similar ADC constructs.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

| Analytical Method | Average DAR | DAR Distribution | Reference |

| UV/Vis Spectroscopy | 3.8 | Not Applicable | [3][] |

| Hydrophobic Interaction Chromatography (HIC) | 3.9 | DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10% | [3][5] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 4.0 | DAR0: 3%, DAR2: 22%, DAR4: 65%, DAR6: 10% | [3][6] |

Table 2: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Unconjugated Antibody IC₅₀ (nM) | Free Drug IC₅₀ (nM) | Reference |

| SK-BR-3 | HER2 | 0.5 | > 1000 | 0.01 | [7][8][9] |

| BT-474 | HER2 | 0.8 | > 1000 | 0.01 | [7][8][9] |

| MDA-MB-231 | HER2-negative | > 1000 | > 1000 | 0.02 | [7][8][9] |

Experimental Protocols

This section provides a detailed, three-stage protocol for the synthesis and characterization of an ADC using this compound.

Stage 1: Site-Specific Generation of Aldehyde Groups on the Antibody

This protocol describes the selective oxidation of the carbohydrate moieties in the Fc region of a monoclonal antibody to generate aldehyde groups, which will serve as conjugation sites for the aminooxy group of the linker.[10]

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Sodium periodate (B1199274) (NaIO₄)

-

Sodium acetate (B1210297) buffer (pH 5.5)

-

Ethylene (B1197577) glycol

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.

-

Buffer Exchange: Exchange the antibody buffer to a sodium acetate buffer (e.g., 50 mM, pH 5.5).

-

Oxidation Reaction: Add a stock solution of sodium periodate to the antibody solution to a final concentration of 1-15 mM.[10] Incubate the reaction for 30 minutes at room temperature in the dark.

-

Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.

-

Purification: Purify the oxidized antibody from excess reagents using a desalting column or SEC, eluting with PBS.

Stage 2: Conjugation of this compound to the Oxidized Antibody (Oxime Ligation)

This protocol details the conjugation of the aminooxy-functionalized linker to the aldehyde-containing antibody to form a stable oxime bond.[1][10]

Materials:

-

Oxidized antibody from Stage 1

-

This compound

-

Aniline (B41778) (catalyst)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PBS

Procedure:

-

Prepare Linker Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: To the purified oxidized antibody, add a 20-50 fold molar excess of the this compound solution. Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[1]

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking.

-

Purification: Purify the resulting antibody-linker conjugate using SEC to remove excess linker and other reagents.

Stage 3: Conjugation of Azide-Modified Payload and ADC Characterization

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach an azide-functionalized cytotoxic payload to the propargyl group of the antibody-linker conjugate.[11][12]

Materials:

-

Antibody-linker conjugate from Stage 2

-

Azide-modified cytotoxic payload (e.g., Azido-MMAF)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

SEC system

-

Analytical instruments for characterization (UV/Vis spectrophotometer, HIC-HPLC system, LC-MS system)

Procedure:

-

Payload Attachment (CuAAC): a. To the antibody-linker conjugate, add a 5-10 fold molar excess of the azide-modified payload. b. In a separate tube, prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[12] c. Add the catalyst premix to the antibody-linker and payload mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (20-50 fold molar excess). e. Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.

-